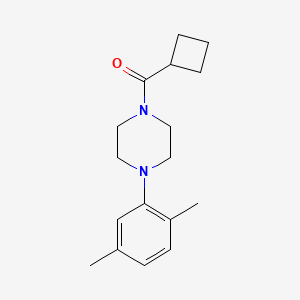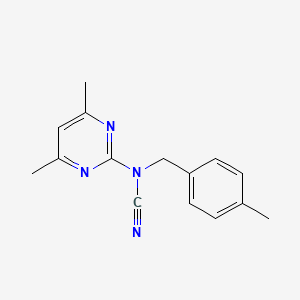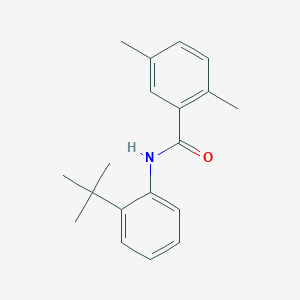![molecular formula C16H13N3O4 B5761182 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)
3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, some studies suggest that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Other studies suggest that this compound may interact with specific receptors, such as the GABA-A receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antifungal activity against certain strains of fungi. In addition, this compound has been shown to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound has been shown to have potential applications in various scientific research fields, which makes it a useful tool for studying different biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to study its interactions with specific receptors, such as the GABA-A receptor, in more detail. Additionally, research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. Finally, efforts could be made to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis method of 3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide with 4-nitrobenzyl chloride in the presence of sodium hydride. This reaction leads to the formation of the intermediate, which is then treated with acetic anhydride to yield the final product. The yield of this synthesis method is around 70%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its antitumor, anti-inflammatory, and antifungal activities. It has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-11-2-4-12(5-3-11)16-17-15(23-18-16)10-22-14-8-6-13(7-9-14)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZGXRKRGCZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)


![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)




![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)
